4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Descripción
BenchChem offers high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-4,11-12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQYNQNHALJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626428 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032289-55-6 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, presents a robust predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering a detailed interpretation of the expected spectral features. Furthermore, this guide outlines a validated synthetic protocol and standardized methodologies for acquiring and analyzing the spectroscopic data, ensuring researchers can confidently synthesize and characterize this compound.
Introduction and Rationale
The piperidine moiety is a cornerstone in pharmaceutical sciences, present in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. When functionalized with aromatic and heterocyclic scaffolds, such as the 2,5-dimethyl-1H-pyrrole ring, novel chemical entities with potentially unique biological activities can be accessed. The target molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, combines the saturated piperidine ring with the aromatic pyrrole system, creating a structure with significant potential for modulation of biological targets.
A critical step in the development of any new chemical entity is its unambiguous structural characterization. Spectroscopic techniques provide the foundation for this, offering a detailed "fingerprint" of the molecule. This guide serves as a predictive framework for researchers, outlining the expected spectroscopic data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine and the underlying principles for their interpretation.
Proposed Synthetic Pathway: The Paal-Knorr Reaction
A logical and efficient route to synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this case, 4-aminopiperidine would serve as the primary amine and acetonylacetone (2,5-hexanedione) as the 1,4-dicarbonyl component. This reaction is typically carried out under acidic conditions and with heating.
Caption: Proposed Paal-Knorr synthesis of the target compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. These predictions are based on the analysis of its constituent fragments (2,5-dimethylpyrrole and piperidine) and structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the target compound will exhibit distinct signals for the pyrrole and piperidine protons.
Table 1: Predicted ¹H NMR Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |
| ~5.70 - 5.80 | s | 2H | Pyrrole CH | Based on the signal for the pyrrole protons in 2,5-dimethyl-1H-pyrrole (~5.73 ppm).[1] |
| ~3.90 - 4.10 | m | 1H | Piperidine CH -N(pyrrol) | The methine proton on the piperidine ring attached to the pyrrole nitrogen will be deshielded. |
| ~2.90 - 3.10 | m | 2H | Piperidine CH ₂ (axial, adjacent to NH) | Protons on the carbons adjacent to the piperidine nitrogen. |
| ~2.50 - 2.70 | m | 2H | Piperidine CH ₂ (equatorial, adjacent to NH) | Protons on the carbons adjacent to the piperidine nitrogen. |
| ~2.20 | s | 6H | Pyrrole CH ₃ | Based on the signal for the methyl protons in 2,5-dimethyl-1H-pyrrole (~2.21 ppm).[1] |
| ~1.80 - 2.00 | m | 2H | Piperidine CH ₂ (axial) | Protons on the carbons adjacent to the CH-N(pyrrol) group. |
| ~1.60 - 1.80 | m | 2H | Piperidine CH ₂ (equatorial) | Protons on the carbons adjacent to the CH-N(pyrrol) group. |
| ~1.50 | br s | 1H | Piperidine NH | The chemical shift of the NH proton can vary and it may exchange with D₂O. |
Expert Interpretation: The spectrum is expected to be characterized by a sharp singlet for the six equivalent methyl protons on the pyrrole ring and another singlet for the two equivalent vinylic protons of the pyrrole. The piperidine ring protons will present as a series of multiplets due to complex spin-spin coupling. The methine proton at the C4 position of the piperidine ring, being directly attached to the nitrogen of the pyrrole, is expected to be the most downfield of the piperidine signals. The protons on the carbons adjacent to the piperidine nitrogen will also be deshielded. The broad singlet for the piperidine NH is a characteristic feature and its integration would confirm its presence.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry in the 2,5-dimethyl-1H-pyrrole moiety, fewer signals than the total number of carbons are expected.
Table 2: Predicted ¹³C NMR Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |
| ~128.0 - 130.0 | Pyrrole C -CH₃ | Based on data for similar structures, these carbons are deshielded. |
| ~105.0 - 107.0 | Pyrrole C H | The vinylic carbons of the pyrrole ring. |
| ~55.0 - 58.0 | Piperidine C H-N(pyrrol) | The carbon of the piperidine ring attached to the pyrrole nitrogen. |
| ~45.0 - 48.0 | Piperidine C H₂ (adjacent to NH) | The carbons adjacent to the piperidine nitrogen. |
| ~32.0 - 35.0 | Piperidine C H₂ (adjacent to CH-N) | The carbons adjacent to the carbon attached to the pyrrole. |
| ~12.0 - 14.0 | Pyrrole C H₃ | The methyl carbons on the pyrrole ring. |
Expert Interpretation: The ¹³C NMR spectrum will be instrumental in confirming the carbon framework. Key signals to observe are the two distinct resonances for the pyrrole ring carbons (the quaternary carbons bearing the methyl groups and the tertiary carbons). The piperidine ring should exhibit three distinct signals corresponding to the C4 carbon, the C2/C6 carbons, and the C3/C5 carbons, reflecting the symmetry of the piperidine ring itself.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (Molecular Formula: C₁₁H₁₈N₂), the expected molecular weight is approximately 178.27 g/mol .
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Technique | Rationale |
| 179.15 | [M+H]⁺ | ESI | Electrospray ionization in positive mode is expected to produce the protonated molecular ion. |
| 178.14 | [M]⁺ | EI | Electron ionization may show the molecular ion peak. |
Expert Interpretation & Fragmentation: In Electrospray Ionization (ESI-MS), the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 179.15. Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 178.14 should be observable. Characteristic fragmentation in EI-MS would likely involve the cleavage of the piperidine ring and the loss of the dimethylpyrrole moiety or fragments thereof. The fragmentation of piperidine alkaloids often involves characteristic losses related to the piperidine ring structure.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale/Comparison |
| ~3300 - 3400 | N-H stretch | Secondary amine (piperidine) | Characteristic stretching vibration for N-H bonds in amines. |
| ~2850 - 3000 | C-H stretch | Aliphatic (piperidine and methyl) | Typical C-H stretching frequencies for sp³ hybridized carbons. |
| ~1500 - 1600 | C=C stretch | Aromatic (pyrrole) | Characteristic stretching for the carbon-carbon double bonds in the pyrrole ring. |
| ~1380 | C-H bend | Methyl | Characteristic bending vibration for methyl groups. |
| ~1100 - 1200 | C-N stretch | Amine | C-N stretching vibrations. |
Expert Interpretation: The IR spectrum will be key in confirming the presence of the N-H bond of the piperidine ring, which should appear as a moderately sharp band in the 3300-3400 cm⁻¹ region. The presence of both aliphatic (piperidine and methyl) and aromatic (pyrrole) C-H stretches will also be evident. The C=C stretching of the pyrrole ring will confirm the presence of the aromatic system.
Experimental Protocols
To ensure the reproducibility and accuracy of the data, the following detailed protocols are provided for the synthesis and spectroscopic analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Synthesis Protocol
Sources
An In-Depth Technical Guide to the Solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in Organic Solvents
Core Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, a novel heterocyclic compound. Given the absence of published solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical predictions based on the molecule's constituent moieties—piperidine and 2,5-dimethylpyrrole—with detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental design, enabling users to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, formulation development, and overall scientific integrity.
Introduction: The Imperative of Solubility Profiling
4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a unique molecule combining a saturated, basic piperidine ring with a substituted, aromatic pyrrole ring. Such hybrid structures are of significant interest in medicinal chemistry and materials science, as they can exhibit novel pharmacological or physical properties. Piperidine derivatives, for instance, are integral to numerous pharmaceuticals, acting across a wide range of therapeutic areas including oncology and neurodegenerative diseases.[1] The utility of any new chemical entity, however, is fundamentally dependent on its solubility.
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, dictates the compound's behavior in virtually every application.[2] It influences reaction kinetics, ease of purification, bioavailability, and the feasibility of formulation.[2] An incomplete understanding of a compound's solubility profile can lead to irreproducible experimental results and significant delays in development timelines. This guide, therefore, provides the necessary theoretical and practical tools to comprehensively characterize the solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in a range of relevant organic solvents.
Physicochemical Profile and Predictive Analysis
To predict the solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, we must first analyze its structure by dissecting its constituent components.
-
The Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine. Piperidine is a colorless liquid, miscible with water and a wide array of organic solvents.[3][4] Its nitrogen atom has a lone pair of electrons, making it a good hydrogen bond acceptor and imparting basicity (pKa of the conjugate acid is ~11.2).[5] This portion of the molecule is polar.
-
The 2,5-dimethyl-1H-pyrrole Moiety: An aromatic five-membered heterocycle with two methyl substituents. 2,5-dimethylpyrrole is a liquid that is sparingly soluble or insoluble in water but is miscible with ethanol and ether.[6] The pyrrole ring itself is less polar than piperidine, and the methyl groups further increase its lipophilicity (hydrophobicity).
Overall Molecular Profile: The combination of these two rings results in an amphiphilic molecule with distinct polar and non-polar regions. The piperidine ring provides a polar, basic site capable of hydrogen bonding, while the dimethylpyrrole group constitutes a bulkier, more hydrophobic domain. It is anticipated that the compound is a solid at room temperature.
2.1. The "Like Dissolves Like" Principle
Based on this structure, we can make initial qualitative predictions:
-
High Solubility Expected: In polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) and polar protic solvents that can interact with the piperidine nitrogen (e.g., Ethanol, Methanol). These solvents can engage in dipole-dipole interactions and, in the case of alcohols, hydrogen bonding.
-
Moderate Solubility Expected: In solvents of intermediate polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).
-
Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene, Cyclohexane), as they cannot effectively solvate the polar piperidine portion of the molecule.
2.2. A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction, the Hansen Solubility Parameters (HSP) model provides a powerful quantitative tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD: Energy from dispersion forces (van der Waals).
-
δP: Energy from polar forces (dipole-dipole).
-
δH: Energy from hydrogen bonding.[7]
Every solvent and solute can be assigned a set of these three parameters. The principle remains "like dissolves like," but "likeness" is now quantified by the distance (Ra) between the HSP coordinates of the solute and solvent in a 3D "solubility space."[8]
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller 'Ra' value indicates a higher affinity and, therefore, higher predicted solubility. To apply this, one must first determine the HSP of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. This is done experimentally by testing the compound's solubility ("good" or "bad") in a range of solvents with known HSP values. Software can then calculate the HSP sphere of the solute. Once known, this sphere can be used to screen a vast library of solvents to find the most suitable ones without further experimentation.
The diagram below illustrates the logical relationship for predicting solubility based on solvent properties.
Caption: Predicted solubility based on solute-solvent interactions.
Experimental Protocol: Thermodynamic Solubility Determination
In the absence of existing data, experimental determination is paramount. The "shake-flask" or isothermal equilibrium method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[10]
3.1. Causality in Experimental Design
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium is maintained between the dissolved and undissolved states.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is critical for reproducibility.
-
Agitation and Time: Agitation (shaking, stirring) increases the surface area of the solid exposed to the solvent, speeding up the attainment of equilibrium. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is truly reached. This should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.[10]
-
Phase Separation: It is crucial to separate the undissolved solid from the saturated solution before analysis. Incomplete separation is a major source of error, leading to an overestimation of solubility. Centrifugation followed by careful withdrawal of the supernatant, or filtration through a chemically inert filter (e.g., PTFE), is required.
-
Accurate Quantification: The concentration of the solute in the saturated supernatant must be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradants, providing a more accurate measurement.[11]
3.2. Step-by-Step Methodology
-
Preparation of Stock Standard (for Calibration Curve): a. Accurately weigh approximately 10 mg of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine and dissolve it in 10 mL of a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Generation of Calibration Curve: a. Analyze each calibration standard by HPLC-UV (or UV-Vis spectroscopy). b. Plot the analytical response (e.g., peak area from HPLC) versus concentration. c. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.
-
Solubility Measurement (Isothermal Equilibrium): a. Add an excess amount of the solid compound (e.g., ~10-20 mg) to a known volume of the test solvent (e.g., 2 mL) in a sealed glass vial. The amount should be enough to ensure solid is visible after equilibration. b. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). c. Agitate the vials for 48-72 hours to allow the system to reach equilibrium. d. After agitation, let the vials stand to allow the solid to settle. e. Separate the saturated solution from the excess solid by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes). f. Carefully withdraw an aliquot of the clear supernatant. Crucial: Do not disturb the solid pellet. g. Dilute the supernatant with the mobile phase (for HPLC) or the pure solvent to a concentration that falls within the range of the calibration curve. A precise dilution factor must be recorded.
-
Sample Analysis and Calculation: a. Analyze the diluted supernatant using the same analytical method as the calibration standards. b. Using the equation from the calibration curve, calculate the concentration of the diluted sample. c. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent. d. Repeat the experiment at least in triplicate for each solvent to ensure statistical validity.
The following diagram outlines this mandatory experimental workflow.
Caption: Workflow for experimental solubility determination.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Solubility of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] | Clear solution |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | Clear solution | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Data] | [Calculated Data] | Clear solution |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | Clear solution | |
| THF | 4.0 | [Experimental Data] | [Calculated Data] | Clear solution | |
| Non-polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Insoluble/Slightly Soluble |
| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | Insoluble |
| Chlorinated | Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | Clear solution |
Note: Polarity Index values are for relative comparison. Molecular weight of the compound is required for mol/L calculation.
The interpretation of this data should correlate the quantitative results with the chemical principles discussed earlier. High solubility in solvents like DMSO and Methanol would confirm the significant contribution of the polar piperidine moiety, while low solubility in hexane would highlight the molecule's overall polar nature.
Conclusion
References
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
ResearchGate. (2021). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
-
Roots Press. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
-
Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. [Link]
-
Chem-Impex. (n.d.). 2,5-Dimethylpyrrole. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
RJPTO. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]
-
MDPI. (2022). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. [Link]
-
ChemBK. (n.d.). 2,5-dimethylpyrrole. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (2015). Hansen parameters of the different organic solvents used. [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ResearchGate. (2019). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Versatile Scaffold: Application Notes on 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of molecular scaffolds, nitrogen-containing heterocycles hold a privileged status due to their prevalence in natural products and their ability to engage in crucial interactions with biological targets.[1] This guide focuses on a particularly promising, yet underexplored scaffold: 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine .
The strategic combination of a 2,5-dimethylpyrrole moiety with a piperidine ring offers a unique blend of structural and physicochemical properties. The 2,5-dimethylpyrrole group provides a lipophilic, aromatic character, while the piperidine ring introduces a three-dimensional, saturated core that can be functionalized to modulate solubility, basicity, and pharmacokinetic properties. This unique architecture has shown significant promise, particularly in the development of novel antitubercular agents. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and characterization of this scaffold, along with insights into its application in medicinal chemistry, with a focus on its antitubercular activity.
Strategic Importance in Medicinal Chemistry: A Focus on Antitubercular Drug Discovery
The 2,5-dimethylpyrrole moiety is a key pharmacophore in a number of biologically active compounds. Notably, derivatives of this scaffold have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new therapeutics with novel mechanisms of action.
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold has been investigated as a core component of inhibitors targeting essential mycobacterial enzymes. Molecular hybridization strategies, which combine this scaffold with structural features from other known antitubercular agents, have led to the development of promising lead compounds.[3]
Synthesis and Characterization: A Detailed Protocol
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is most effectively achieved through the Paal-Knorr pyrrole synthesis , a classic and robust method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1]
Reaction Scheme: The Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of the target scaffold.
Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
This protocol is adapted from established Paal-Knorr synthesis procedures for similar compounds.[4]
Materials:
-
4-Aminopiperidine
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a solution of 4-aminopiperidine (1.0 g, 10.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 2,5-hexanedione (1.14 g, 10.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine as a solid.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 2H, pyrrole-H), 4.0-4.2 (m, 1H, piperidine-CH), 3.2-3.4 (m, 2H, piperidine-CH₂), 2.8-3.0 (m, 2H, piperidine-CH₂), 2.25 (s, 6H, pyrrole-CH₃), 2.0-2.2 (m, 2H, piperidine-CH₂), 1.8-2.0 (m, 2H, piperidine-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 128.5 (pyrrole-C), 105.5 (pyrrole-CH), 55.0 (piperidine-CH), 45.0 (piperidine-CH₂), 32.0 (piperidine-CH₂), 13.0 (pyrrole-CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₉N₂ [M+H]⁺: 179.15; found: 179.15.
Application in Antitubercular Drug Discovery: Targeting Mycobacterial Enzymes
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine have shown promise as inhibitors of essential enzymes in M. tuberculosis, including enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR). More recently, the mycobacterial membrane protein large 3 (MmpL3) has been identified as a key target.[3]
Mechanism of Action: Inhibition of MmpL3
MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, which are crucial components of the mycobacterial cell wall.[5] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.
Molecular docking studies suggest that the 2,5-dimethylpyrrole moiety of inhibitors can engage in hydrophobic interactions within a pocket of the MmpL3 transporter, while the piperidine ring can be modified to optimize physicochemical properties and interact with other regions of the protein.[6]
Sources
4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in antibacterial drug discovery
An In-Depth Guide to the Evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds form the backbone of many existing pharmaceuticals, and scaffolds combining moieties like pyrrole and piperidine are of significant interest to medicinal chemists.[2][3] Pyrrole, a five-membered aromatic heterocycle, is found in numerous natural and synthetic compounds with demonstrated biological activity, including potent antibacterial effects.[4][5] Similarly, the piperidine ring is a prevalent feature in pharmaceuticals, often improving pharmacokinetic properties such as membrane permeability and target engagement.[6][7]
This guide focuses on 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine , a compound that merges these two valuable scaffolds. While direct extensive research on this specific molecule is emerging, its structural components are present in compounds with known antimicrobial, particularly anti-tuberculosis, activity.[8][9][10] This provides a strong rationale for its investigation as a potential lead in antibacterial drug discovery.
This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why" behind the experimental design, offering a robust framework for the synthesis, in vitro evaluation, and preliminary structure-activity relationship (SAR) analysis of this promising compound.
Section 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
The foundational step in evaluating a novel compound is its chemical synthesis. The most direct and classical approach for constructing the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone, also known as hexane-2,5-dione) with a primary amine (4-aminopiperidine).
Rationale for Method Selection: The Paal-Knorr synthesis is a high-yielding and straightforward method that avoids the need for harsh catalysts or complex purification steps, making it an ideal choice for generating the initial quantities of the target compound required for screening.[11]
Caption: Paal-Knorr synthesis of the target compound.
Protocol 1.1: Synthesis via Paal-Knorr Reaction
Materials:
-
4-Aminopiperidine
-
Hexane-2,5-dione (Acetonylacetone)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminopiperidine in absolute ethanol.
-
Addition of Reagent: To this stirring solution, add 1.05 equivalents of hexane-2,5-dione dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Expert Insight: Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy for the cyclization and dehydration steps. The slight excess of the dione ensures the complete consumption of the more valuable amine.
-
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by silica gel column chromatography to yield the pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Antibacterial Screening Workflow
A structured, multi-stage screening process is essential for efficiently evaluating a new chemical entity. The workflow begins with determining the potency (MIC), proceeds to assess the mode of action (MBC), and runs in parallel with an evaluation of safety (cytotoxicity). This ensures that only compounds with a promising balance of efficacy and selectivity advance to further studies.
Caption: High-level workflow for in vitro antibacterial evaluation.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[12][13] It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standardized, efficient, and widely used technique for this purpose.[14][15]
Materials:
-
Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Vortex thoroughly and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in MHB II to achieve the final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]
-
Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A bacterial load that is too high can overwhelm the antibiotic, leading to falsely high MICs, while a low density can result in falsely low MICs.
-
-
Compound Dilution Plate Preparation:
-
Dispense 100 µL of MHB II into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
This step dilutes the compound concentrations by half, achieving the final desired test concentrations. The final volume in each well is 200 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[12]
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Self-Validation: Before reading the MIC, check the control wells. Well 11 (growth control) must be turbid. Well 12 (sterility control) must be clear. If these conditions are not met, the assay is invalid.
-
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay identifies the concentration that inhibits growth (bacteriostatic), the MBC assay determines the concentration that actively kills the bacteria (bactericidal).[16] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[17]
Procedure:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[16][17] In practice, this is often recorded as the lowest concentration that produces no more than 1-5 colonies from the 10 µL spot.
Protocol 2.3: Mammalian Cell Cytotoxicity (MTT Assay)
A viable antibacterial candidate must be selective, meaning it should be significantly more toxic to bacterial cells than to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess this by measuring the metabolic activity of mammalian cells.[18][19]
Materials:
-
Mammalian cell line (e.g., Vero or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test Compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells. Include untreated cells (negative control) and medium-only wells (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
Causality: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into an insoluble purple formazan precipitate. The amount of formazan is directly proportional to the number of viable cells.[18]
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined using a dose-response curve.
Section 3: Data Interpretation and Strategic Decisions
Effective data presentation and interpretation are crucial for making informed decisions in a drug discovery pipeline.[20] Results from the in vitro assays should be compiled to calculate the compound's Selectivity Index (SI), a key parameter for prioritizing candidates.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target over host cells, which is a highly desirable characteristic for a potential therapeutic agent.
Table 1: Example Data Summary for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| S. aureus ATCC 29213 | 4 | 8 | 2 | Vero | >128 | >32 |
| E. coli ATCC 25922 | 32 | >128 | >4 | Vero | >128 | >4 |
Interpretation of Example Data:
-
The compound shows promising activity against the Gram-positive S. aureus, with a bactericidal effect (MBC/MIC = 2).
-
Activity against the Gram-negative E. coli is significantly weaker, which is common for some chemical classes due to the outer membrane barrier of Gram-negative bacteria.[21]
-
The compound exhibits excellent selectivity (SI >32 for S. aureus), as its cytotoxicity against mammalian cells is very low.
Caption: Decision-making flowchart based on initial screening data.
Next Steps: Structure-Activity Relationship (SAR) Studies
If the initial compound shows promise, the next logical step is to synthesize and test a series of analogues to understand the SAR. This process helps to identify which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties.
Potential Modifications based on Literature Precedent:
-
Pyrrole Ring Substitution: Halogenation (e.g., adding chlorine or bromine atoms) of the pyrrole ring has been shown to increase the antibacterial activity of related compounds.[4][22]
-
Piperidine Ring Modification: Altering the substitution pattern on the piperidine ring or replacing it with other cyclic amines can impact cell permeability and target binding.[6]
-
Linker Variation: While this compound has a direct N-N bond, introducing linkers between the pyrrole and piperidine rings could be explored to optimize the spatial orientation of the two moieties.
Conclusion
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold represents a rational starting point for an antibacterial discovery program, grounded in the known activities of its constituent heterocycles. The systematic application of the robust, validated protocols detailed in this guide—from synthesis to tiered in vitro screening and data analysis—provides a clear and efficient path for evaluating its true potential. By integrating potency, bactericidal activity, and cytotoxicity assessments early in the discovery process, research teams can make well-informed decisions, focusing resources on compounds with the highest probability of becoming successful next-generation antibiotics.
References
- N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. National Institutes of Health (NIH).
- Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate.
-
N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. MDPI. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
-
Structure activity relationship study. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. Available at: [Link]
-
An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PubMed Central. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH). Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]
-
SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. ResearchGate. Available at: [Link]
-
A Scientific Roadmap for Antibiotic Discovery. The Pew Charitable Trusts. Available at: [Link]
-
(PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. Available at: [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. Available at: [Link]
-
2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
Discovery and development of new antibacterial drugs: learning from experience? Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents.
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available at: [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. SpringerLink. Available at: [Link]
-
Cytotoxicity test and antibacterial assessment in a bacteria-fibroblast co-culture system. ResearchGate. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
-
In vitro antimicrobial screening: Significance and symbolism. ScienceDirect. Available at: [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One [journals.plos.org]
- 11. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. protocols.io [protocols.io]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. emerypharma.com [emerypharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgpubs.org [acgpubs.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Analogs as Novel Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global public health. The current arsenal of antifungal agents is limited, and many existing drugs are hampered by issues of toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action.
The pyrrole moiety, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Due to its unique electronic properties and ability to engage in various non-covalent interactions, the pyrrole ring system is an attractive starting point for the design of new therapeutic agents.[2] Specifically, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine represent a promising, yet underexplored, class of compounds. This scaffold combines the lipophilic and hydrogen-bonding capabilities of the dimethylpyrrole group with the conformational flexibility and basic nitrogen of the piperidine ring, features that can be strategically modified to optimize antifungal potency and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antifungal potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine analogs. We will delve into the rationale behind their design, proposed synthetic strategies, and detailed protocols for evaluating their in vitro antifungal activity and preliminary safety profile.
Scientific Rationale and Design Strategy
The design of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine analogs is predicated on the hypothesis that the combination of the pyrrole and piperidine moieties can lead to compounds with potent antifungal activity. The 2,5-dimethyl substitution on the pyrrole ring enhances lipophilicity, which may facilitate passage through the fungal cell membrane.[2] The piperidine ring, a common feature in many biologically active molecules, provides a versatile handle for introducing various substituents to modulate the compound's physicochemical properties and target interactions.
The central hypothesis is that these analogs may act by disrupting the fungal cell membrane or by inhibiting key enzymes involved in essential fungal metabolic pathways, such as ergosterol biosynthesis.[3] The protonatable nitrogen in the piperidine ring could play a crucial role in interacting with negatively charged components of the fungal cell membrane or the active site of a target enzyme.[3]
Figure 1: Design Rationale and Hypothesized Mechanisms of Action.
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Analogs
The synthesis of the target analogs can be achieved through a variety of established organic chemistry methodologies. A common and efficient approach involves the Paal-Knorr synthesis of the pyrrole ring, followed by functionalization of the piperidine moiety.
General Synthetic Scheme:
A plausible synthetic route begins with the reaction of a primary amine-containing piperidine derivative with a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), to form the 2,5-dimethylpyrrole ring. Subsequent modification of the piperidine ring, for instance, through N-alkylation or N-acylation, can generate a library of diverse analogs.
Figure 2: General Synthetic Workflow for Analog Synthesis.
Protocol: Synthesis of a Representative Analog
This protocol outlines the synthesis of a generic N-alkylated analog. Researchers should adapt the specific reagents and conditions based on the desired final compound.
Materials:
-
4-Amino-1-benzylpiperidine
-
Hexane-2,5-dione
-
Ethanol
-
Sodium triacetoxyborohydride[3]
-
An appropriate aldehyde or ketone for reductive amination[3]
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Synthesis of the Pyrrole Core:
-
In a round-bottom flask, dissolve 4-amino-1-benzylpiperidine (1 equivalent) and hexane-2,5-dione (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole.
-
-
N-Alkylation of the Piperidine Ring (Example via Reductive Amination):
-
This step would be applicable if starting with a piperidine that is not already N-substituted. For analogs with different N-substituents, de-benzylation followed by reductive amination or other N-functionalization reactions would be necessary.
-
Dissolve the N-unsubstituted piperidine intermediate (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final analog by silica gel column chromatography.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal activity of the synthesized analogs, a standardized in vitro susceptibility testing method, such as the broth microdilution assay, is recommended.[4][5] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4]
Protocol: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine analogs
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[6]
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each analog in DMSO.
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.[7] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Data Presentation: MIC Values
The results of the antifungal susceptibility testing should be summarized in a clear and concise table.
| Compound ID | Fungal Species | MIC (µg/mL) |
| Analog 1 | Candida albicans ATCC 90028 | Value |
| Analog 2 | Candida albicans ATCC 90028 | Value |
| ... | ... | ... |
| Fluconazole | Candida albicans ATCC 90028 | Value |
Preliminary Cytotoxicity Assessment
It is crucial to assess the potential toxicity of the most active antifungal analogs against mammalian cells to determine their selectivity. A common method for this is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized analogs and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]
-
Conclusion and Future Directions
The exploration of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine analogs represents a promising avenue for the discovery of novel antifungal agents. The synthetic accessibility of this scaffold allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. By following the detailed protocols outlined in these application notes, researchers can systematically synthesize, characterize, and evaluate the antifungal potential and preliminary safety profile of these compounds.
Future work should focus on elucidating the mechanism of action of the most potent and selective analogs. This could involve studies on their effects on the fungal cell membrane integrity, ergosterol biosynthesis, and other potential cellular targets. Furthermore, in vivo efficacy studies in appropriate animal models of fungal infections will be essential to translate these in vitro findings into potential therapeutic candidates.
References
- Wiedemann, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
- El-Sayed, W. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
- Haider, S., et al. (2014). Synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. Semantic Scholar.
- Kumar, P., et al. (2010). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry Letters.
- Ghannoum, M., & Isham, N. (2014). A Practical Guide to Antifungal Susceptibility Testing. PMC.
- Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy.
- Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal...
- Gopalakrishnan, S., & Chenthamarai, S. (2007). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)
- Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science.
- Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing.
- Keri, R. S., et al. (2015).
- Herreros, E., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy.
- El-Sayed, W. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PubMed.
- Sangetha, S., et al. (2021).
- ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds).
- Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. ASM Journals.
- El-Sayed, W. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online.
Sources
- 1. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 7. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for the Evaluation of Antitubercular Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2] Pyrrole-containing compounds have shown promise as potent antimycobacterial agents.[1][3][4] This document provides a comprehensive guide to the synthesis and evaluation of a specific class of these compounds: 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine derivatives.
These derivatives are of particular interest due to the combined pharmacophoric features of the 2,5-dimethylpyrrole moiety, which has been associated with antimycobacterial activity, and the piperidine scaffold, a common fragment in many successful drugs. This guide will detail the synthetic route to these compounds, provide step-by-step protocols for assessing their in vitro antitubercular activity, and discuss their potential mechanism of action.
I. Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Derivatives
The synthesis of the target compounds can be achieved through a straightforward and efficient process, primarily involving the Paal-Knorr pyrrole synthesis. This reaction is a classic method for the formation of pyrrole rings.
Causality Behind Experimental Choices:
The Paal-Knorr synthesis is selected for its reliability and the commercial availability of the starting materials. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (4-aminopiperidine derivative), typically under acidic conditions. This method allows for the direct installation of the desired piperidine moiety onto the pyrrole nitrogen. Further modifications to the piperidine ring can be performed prior to the Paal-Knorr reaction or on the final product to explore structure-activity relationships (SAR).
Protocol for Synthesis:
A general synthetic scheme for the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine derivatives is outlined below. This can be adapted for the synthesis of a library of analogs by using variously substituted 4-aminopiperidines.
Scheme 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine derivatives
Caption: Paal-Knorr synthesis of the target compounds.
Step-by-Step Procedure:
-
To a solution of a 4-aminopiperidine derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 2,5-hexanedione (1.1 equivalents).
-
Add a catalytic amount of an acid (if not using acetic acid as the solvent).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
II. In Vitro Antitubercular Activity Screening
The following are detailed protocols for two widely used and robust assays for determining the minimum inhibitory concentration (MIC) of novel compounds against M. tuberculosis.
A. Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a simple and reliable method for determining the MIC of compounds against M. tuberculosis.[5][6][7][8][9] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. A blue color in the well indicates inhibition of bacterial growth, while a pink color indicates growth.[6]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[7]
-
Re-incubate the plates for 24 hours.
-
Read the results visually. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[6]
B. Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for assessing the viability of M. tuberculosis and is particularly useful for high-throughput screening.[10] The assay utilizes a mycobacteriophage engineered to express a luciferase gene upon infection of viable mycobacterial cells. The amount of light produced is proportional to the number of viable bacteria.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth
-
Test compounds dissolved in DMSO
-
Sterile cryovials or 96-well plates
-
Luciferase reporter phage stock
-
D-luciferin substrate
-
Luminometer
Procedure:
-
In a sterile cryovial or a well of a 96-well plate, add 350 µL of Middlebrook 7H9 broth.
-
Add 50 µL of the test compound at the desired concentration.
-
Add 100 µL of a M. tuberculosis H37Rv cell suspension (adjusted to a McFarland standard of 2.0).[10]
-
Include a drug-free control (bacteria and broth only).
-
Incubate the samples at 37°C for 72 hours.[10]
-
Add 50 µL of the high-titer luciferase reporter phage and 40 µL of 0.1 M CaCl₂ to each sample.[10]
-
Incubate at 37°C for 4 hours to allow for phage infection and luciferase expression.[10]
-
Transfer 100 µL of the cell-phage mixture to a luminometer cuvette or a white-walled 96-well plate.
-
Add 100 µL of D-luciferin substrate and immediately measure the relative light units (RLU) using a luminometer.[10]
-
The percentage reduction in RLU in the presence of the test compound compared to the drug-free control is calculated to determine the antimycobacterial activity. A reduction of 50% or more is typically considered significant.[10]
III. Structure-Activity Relationship (SAR) and Data Presentation
While specific SAR data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine derivatives is still emerging, studies on related 2,5-dimethylpyrrole analogs provide valuable insights. The antitubercular activity of these compounds is influenced by the nature of the substituents on the pyrrole and the attached rings.
| Compound Series | Key Structural Features | Observed Activity | Reference |
| N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides | Varied substitutions on the benzamide ring. | Compounds with electron-withdrawing groups showed significant activity, with MIC values as low as 3.12 µg/mL. | [1] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides | Different substitutions on the phenoxy ring. | Dual inhibition of enoyl ACP reductase and dihydrofolate reductase was observed. | [11] |
| 3-substituted-2,5-dimethylpyrroles | Incorporation of a cyclohexanemethyl group at the C3 position. | Potent inhibitory effects against M. tuberculosis. |
IV. Mechanism of Action: Targeting MmpL3
A significant body of evidence suggests that many pyrrole-containing antitubercular compounds exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3).[12][13][14][15][16] MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[15]
Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.[3] The pyrrole derivative BM212, for instance, has been shown to target MmpL3, and resistance to this compound is associated with mutations in the mmpL3 gene.[12][14][16]
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of action via MmpL3 inhibition.
V. Conclusion and Future Directions
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold represents a promising starting point for the development of new antitubercular agents. The synthetic accessibility and the potential to target the essential MmpL3 protein make this class of compounds highly attractive for further investigation. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these derivatives, enabling researchers to systematically explore their structure-activity relationships and optimize their antimycobacterial potency. Future work should focus on synthesizing a diverse library of these compounds and evaluating their efficacy against drug-resistant strains of M. tuberculosis, as well as assessing their pharmacokinetic and toxicological profiles.
References
-
Krause, K. M., et al. (2020). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1029402. [Link]
-
Patel, H., et al. (2019). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Molecules, 24(18), 3342. [Link]
-
Joshi, S. D., et al. (2019). SYNTHESIS, ANTITUBERCULAR AND ANTIBACTERIAL ACTIVITIES OF NOVEL N'-(SUBSTITUTED)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL)BENZAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 9(01), 1846-1855. [Link]
-
de Souza, A. C. A., et al. (2021). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery. [Link]
-
Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLoS ONE, 19(5), e0299645. [Link]
-
Sivakumar, S., et al. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 13(4), 1805-1811. [Link]
-
Remuinan, M. J., et al. (2013). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy, 57(1), 467-471. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]
-
Valdez-Vazquez, I., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(11), 3995-3998. [Link]
-
Banaiee, N., et al. (2003). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology, 41(10), 4543-4548. [Link]
-
Finger, V., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. Biomedicine & Pharmacotherapy, 185, 118537. [Link]
-
Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11164-11187. [Link]
-
Micky, J. A., et al. (2021). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 2314, 133-142. [Link]
-
La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy, 56(1), 324-331. [Link]
-
Kumar, P., et al. (2019). Luciferase Reporter Phage Assay for Anti Tuberculosis Screening: Current Status and Challenges. ResearchGate. [Link]
-
Singh, S., & Kumar, P. (2025). Design, Synthesis and SAR Studies of Novel Molecular Hybrids of Pyrrole with Oxadiazole as Potent Antitubercular Agents. Journal of Molecular Science. [Link]
-
Rodriguez-Cruz, A., et al. (2008). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals, 3(10), 524-529. [Link]
-
Vargiu, A. V., et al. (2018). Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. Journal of Biomolecular Structure & Dynamics, 36(13), 3462-3476. [Link]
-
Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]
-
Piuri, M., et al. (2009). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis, 89(3), 207-213. [Link]
-
Biava, M., et al. (2006). Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. Bioorganic & Medicinal Chemistry, 14(13), 4587-4598. [Link]
-
La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Dual Luciferase Reporter Assay Protocol. Creative Diagnostics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Screening of Compounds Containing the 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine Scaffold
Introduction: The Emerging Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with significant therapeutic potential is a cornerstone of drug discovery. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine moiety represents a compelling structural framework, integrating two heterocycles of profound pharmacological relevance. The piperidine ring is a well-established constituent in a multitude of clinically approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with a wide array of biological targets.[1] Concurrently, the pyrrole nucleus is a privileged scaffold known for its diverse biological activities, including potent anticancer effects.[2] The strategic hybridization of these two pharmacophores into a single molecular entity presents a promising avenue for the development of a new generation of anticancer agents.
This guide provides a comprehensive framework for the systematic in vitro screening of novel compounds featuring the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold. We will delve into the scientific rationale underpinning the selection of this scaffold, present detailed, field-proven protocols for the essential anticancer assays, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for innovative cancer therapeutics.
Scientific Rationale and Mechanistic Insights
The impetus for screening compounds containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold for anticancer activity is multifactorial. Both parent heterocycles, pyrrole and piperidine, are independently associated with antiproliferative properties.[1][2] For instance, a compound identified as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) was found to suppress cell growth in a large-scale chemical screen.[3] This particular compound, originally developed as an anti-tuberculosis agent, was also evaluated for its cytotoxic effects against the A549 lung adenocarcinoma cell line.[4]
The anticancer activity of related pyrrole derivatives has been attributed to their ability to induce apoptosis and cause cell cycle arrest.[5][6] Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. The induction of apoptosis is a key mechanism of action for many successful chemotherapeutic agents. Similarly, the cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of tumor growth. Compounds containing the piperidine moiety have also been shown to modulate crucial signaling pathways implicated in cancer progression.[1]
Given this background, it is hypothesized that novel compounds based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold may exert their anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways, leading to the programmed death of cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at key checkpoints, thereby inhibiting cell proliferation.
-
Inhibition of Key Signaling Pathways: Modulating the activity of kinases or other signaling molecules that are critical for cancer cell survival and growth.
The following experimental workflow is designed to systematically investigate these potential mechanisms of action.
Protocols for In Vitro Anticancer Screening
The following protocols are foundational for the initial assessment of the anticancer potential of novel compounds. It is crucial to include both a positive control (a known anticancer drug, e.g., Doxorubicin) and a negative control (vehicle, typically DMSO) in all experiments to ensure data validity.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[8]
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a positive control drug.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (and 2x IC50) for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
The quantitative data generated from the screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxic Activity of Novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Derivatives (Example Data)
| Compound ID | Target Cell Line | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| Cmpd-01 | MCF-7 (Breast) | 12.5 ± 1.8 | 0.9 ± 0.2 |
| PC-3 (Prostate) | 25.1 ± 3.2 | 1.5 ± 0.3 | |
| A549 (Lung) | 18.7 ± 2.5 | 1.1 ± 0.1 | |
| Cmpd-02 | MCF-7 (Breast) | 5.2 ± 0.7 | 0.9 ± 0.2 |
| PC-3 (Prostate) | 8.9 ± 1.1 | 1.5 ± 0.3 | |
| A549 (Lung) | 6.4 ± 0.9 | 1.1 ± 0.1 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.
The results from the apoptosis and cell cycle analyses can be presented as bar graphs showing the percentage of cells in each quadrant (apoptosis assay) or each phase of the cell cycle. A significant increase in the percentage of apoptotic cells (Annexin V positive) or a significant accumulation of cells in a particular phase of the cell cycle following treatment with the test compound, as compared to the vehicle control, would suggest that the compound's mechanism of action involves the induction of apoptosis or cell cycle arrest, respectively.
Conclusion and Future Directions
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold holds considerable promise for the development of novel anticancer agents. The systematic screening approach outlined in these application notes provides a robust framework for the initial evaluation of the cytotoxic and antiproliferative properties of new chemical entities based on this scaffold. Compounds that demonstrate significant activity in these primary in vitro assays can then be prioritized for further mechanistic studies, including the identification of specific molecular targets, in vivo efficacy studies in animal models, and comprehensive structure-activity relationship (SAR) analyses to optimize their therapeutic potential.
References
- (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1549-1555.
- (2024). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 13(3), e202400518.
- (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 257, 115501.
- (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 69, 541-553.
- (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416.
- (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1549-1555.
- (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 257, 115501.
- (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775858.
- (2017). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.
- (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 270, 116348.
- (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416.
- (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1845.
- (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13635-13651.
- (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-129.
- (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13635-13651.
- (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13635-13651.
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13635-13651.
- (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 73(1), 7.5.1-7.5.15.
- (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322.
- (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-13.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745-17755.
-
The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Retrieved from [Link]...
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub: are you are robot? [sci-hub.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Libraries
Introduction: The Privileged Scaffold of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening (HTS) serving as a critical engine for lead discovery.[1][2] The selection of compound libraries for these campaigns is a strategic decision, often focusing on "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine core represents such a scaffold, combining the rich chemical space of the pyrrole ring with the versatile piperidine moiety. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[3][4] Similarly, the piperidine ring is a highly privileged structure in medicinal chemistry, present in a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS) and infectious diseases.[5]
Recent studies have highlighted the potential of compounds bearing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety in diverse therapeutic areas. For instance, certain analogs have demonstrated antitubercular and antibacterial activity, suggesting inhibition of essential microbial enzymes.[6] Furthermore, the broader class of piperidine-containing compounds has shown significant affinity for G-protein coupled receptors (GPCRs), such as sigma-1 receptors, and various protein kinases, both of which are major drug target families.[7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for libraries based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold. We will present two robust, HTS-compatible protocols targeting two key drug classes: a Fluorescence Polarization (FP) assay for protein kinase inhibitors and an AlphaScreen® cAMP assay for modulators of G-protein coupled receptors (GPCRs) . These protocols are designed to be self-validating systems, incorporating rigorous quality control and data analysis workflows to ensure the identification of high-quality, reproducible hits.
The Strategic Rationale: Why Target Kinases and GPCRs?
The decision to focus on kinases and GPCRs for screening 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine libraries is rooted in the established pharmacology of the constituent scaffolds.
-
Protein Kinases: These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9] The pyrrole and piperidine moieties are found in numerous approved kinase inhibitors. For example, a pyrrolopyrimidine-piperidine scaffold is the basis for the potent Akt kinase inhibitor, AZD5363.[10] This precedent strongly suggests that libraries based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine core could yield novel kinase modulators.
-
G-Protein Coupled Receptors (GPCRs): This superfamily of membrane receptors is the target of a large percentage of all prescription drugs.[11] They are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases. Piperidine derivatives have a long history as GPCR ligands, with many exhibiting high affinity for targets such as the sigma-1 receptor, which is implicated in neurological disorders and pain.[7][12]
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow for screening a 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine library is depicted below. This workflow emphasizes rigorous quality control at each stage to minimize false positives and ensure the identification of genuine hits.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Assay Protocol 1: Fluorescence Polarization (FP) for Kinase Inhibitors
Principle of the Assay:
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[11] It is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When this tracer binds to a much larger molecule, such as a protein kinase, its rotational motion is slowed, and the emitted light remains more polarized.[11] In a competitive binding assay format, library compounds that bind to the kinase will displace the fluorescent tracer, resulting in a decrease in fluorescence polarization. This homogenous, "mix-and-read" format is highly amenable to HTS.[13]
Application to 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Libraries:
This FP assay is designed to identify compounds that inhibit the binding of a fluorescently labeled ATP-competitive inhibitor (the tracer) to a target kinase. Given the prevalence of ATP-competitive kinase inhibitors containing piperidine and pyrrole scaffolds, this is a highly relevant screening strategy.
Detailed Protocol:
1. Reagents and Materials:
| Reagent/Material | Recommended Supplier | Notes |
| Target Kinase (e.g., Src, MET) | Commercially available | Ensure high purity and activity. |
| Fluorescent Tracer | Custom synthesis or commercial | A fluorescently labeled, known inhibitor of the target kinase. |
| ATP | Sigma-Aldrich | |
| Kinase Assay Buffer | See composition below | |
| Staurosporine (Positive Control) | Tocris Bioscience | A potent, non-selective kinase inhibitor. |
| DMSO (Negative Control) | Sigma-Aldrich | HPLC grade. |
| 384-well, low-volume, black plates | Corning or Greiner | Non-binding surface is recommended. |
| Multimode Plate Reader with FP capabilities | BMG LABTECH, Molecular Devices, etc. |
2. Buffer and Solution Preparation:
-
Kinase Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and store at 4°C.
-
Target Kinase Stock: Prepare a concentrated stock solution in a suitable buffer (e.g., Kinase Assay Buffer with 10% glycerol) and store at -80°C in single-use aliquots.
-
Fluorescent Tracer Stock: Dissolve in DMSO to a concentration of 1 mM and store at -20°C, protected from light.
-
ATP Stock: Prepare a 10 mM stock solution in water and store at -20°C.
-
Staurosporine Stock (Positive Control): Dissolve in DMSO to a concentration of 1 mM and store at -20°C.
-
Compound Library Plates: 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine library compounds are typically stored as 10 mM stocks in DMSO in 384-well plates.
3. Assay Procedure (384-well format):
The following procedure is for a final assay volume of 20 µL.
-
Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 20 nL of library compounds, positive controls (Staurosporine), and negative controls (DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM (assuming a 10 mM stock).
-
Enzyme and Tracer Addition: Prepare a 2X enzyme/tracer mix in Kinase Assay Buffer. The final concentration of the kinase and tracer should be optimized for a robust assay window (typically, the tracer concentration is at or below its Kd for the kinase). Add 10 µL of this mix to each well of the assay plate.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes, protected from light.
-
ATP Addition: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ of the kinase for ATP.[5] Add 10 µL of the 2X ATP solution to all wells to initiate the competitive binding.
-
Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate at room temperature for 30 minutes, protected from light.
-
Plate Reading: Read the plate on a multimode plate reader equipped for fluorescence polarization. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
4. Data Analysis and Quality Control:
-
Primary Data: The raw output will be fluorescence polarization values in millipolarization units (mP).
-
Controls:
-
High Control (Maximum Polarization): Wells containing kinase, tracer, ATP, and DMSO (no inhibitor).
-
Low Control (Minimum Polarization): Wells containing a saturating concentration of a known inhibitor (e.g., Staurosporine) in place of the library compound.
-
-
Z'-Factor Calculation: The quality and robustness of the assay should be assessed using the Z'-factor.[1] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
-
Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
-
-
-
Hit Identification: Hits are typically identified as compounds that cause a decrease in polarization that is statistically significant (e.g., greater than 3 standard deviations from the mean of the negative controls).
5. Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | Low signal-to-background; high variability in controls. | Optimize kinase and tracer concentrations; check reagent stability; ensure proper mixing. |
| High background fluorescence | Autofluorescent compounds or buffer components. | Screen library for autofluorescence; use a different fluorophore with a red-shifted emission.[14] |
| False positives | Compound aggregation; interference with the fluorophore. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; perform counter-screens. |
Assay Protocol 2: AlphaScreen® cAMP Assay for GPCR Modulators
Principle of the Assay:
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay.[15] This specific protocol is a competitive assay designed to measure the intracellular levels of cyclic AMP (cAMP), a critical second messenger in GPCR signaling.[15][16] The assay involves two types of beads: Donor beads and Acceptor beads. In this assay, a biotinylated anti-cAMP antibody is bound to streptavidin-coated Donor beads, and a cAMP-conjugated acceptor bead is used. When these beads are in close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Endogenous cAMP produced by cells upon GPCR activation will compete with the cAMP on the acceptor beads for binding to the antibody on the donor beads, leading to a decrease in the AlphaScreen signal.[17]
Application to 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Libraries:
This assay is ideal for identifying both agonists and antagonists of Gs- and Gi-coupled GPCRs. Given the known interaction of piperidine scaffolds with GPCRs like the sigma-1 receptor, this assay provides a robust platform to screen for novel modulators of this important target class.
Detailed Protocol:
1. Reagents and Materials:
| Reagent/Material | Recommended Supplier | Notes |
| AlphaScreen® cAMP Assay Kit | Revvity (PerkinElmer) | Contains all necessary beads, buffers, and lysis reagents. |
| Cell line expressing the target GPCR | ATCC or custom-generated | E.g., CHO-K1 cells stably expressing the human sigma-1 receptor. |
| Forskolin (Positive Control for Gs) | Sigma-Aldrich | A direct activator of adenylyl cyclase. |
| Known agonist/antagonist of the target GPCR | Tocris Bioscience | For use as a reference compound. |
| DMSO (Negative Control) | Sigma-Aldrich | HPLC grade. |
| 384-well, white, opaque plates | PerkinElmer ProxiPlate | |
| Multimode Plate Reader with AlphaScreen capabilities | Revvity EnVision®, BMG PHERAstar |
2. Cell Culture and Preparation:
-
Culture the cells expressing the target GPCR according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in the stimulation buffer provided in the AlphaScreen® kit to the desired concentration (typically determined through cell titration experiments, e.g., 3,000 cells/well).[16]
3. Assay Procedure (384-well format):
The following procedure is for a final assay volume of 25 µL. All steps involving AlphaScreen beads should be performed under subdued light.[15]
-
Compound Dispensing: Dispense 25 nL of library compounds, controls, and DMSO into the appropriate wells of a 384-well white assay plate.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Stimulation:
-
Agonist Screening: Incubate the plate at room temperature for 30 minutes.
-
Antagonist Screening: Add a known agonist at its EC₈₀ concentration to all wells (except negative controls) and then incubate for 30 minutes.
-
-
Lysis and Detection: Prepare the lysis/detection mixture containing the anti-cAMP Acceptor beads and Biotin-cAMP/Donor bead mix according to the kit manufacturer's protocol. Add 20 µL of this mixture to each well.
-
Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Plate Reading: Read the plate on an AlphaScreen-capable plate reader.
4. Data Analysis and Quality Control:
-
Primary Data: The raw output will be chemiluminescent counts.
-
Controls:
-
High Signal (Low cAMP): Cells + DMSO (basal cAMP level).
-
Low Signal (High cAMP): Cells + a saturating concentration of a known agonist (for Gs-coupled receptors) or forskolin.
-
-
Z'-Factor Calculation: Calculate the Z'-factor as described in the FP assay protocol to assess assay quality. A Z' > 0.5 is desirable.[16]
-
Hit Identification:
-
Agonists: Compounds that cause a significant decrease in the AlphaScreen signal.
-
Antagonists: Compounds that reverse the signal decrease caused by the known agonist.
-
5. Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal or small assay window | Suboptimal cell number; low receptor expression; bead degradation. | Optimize cell density per well; verify receptor expression; store beads at 4°C, protected from light.[18] |
| High well-to-well variability | Inconsistent cell dispensing; temperature fluctuations. | Ensure homogenous cell suspension; allow plates to equilibrate to room temperature before reading.[19] |
| False positives/negatives | Compound interference (color quenching, light scattering). | Perform counter-screens with beads alone; screen compounds for colorimetric properties. |
Hit Confirmation and Validation: A Self-Validating System
The primary HTS is only the first step in identifying valuable lead compounds. A rigorous hit validation cascade is essential to eliminate artifacts and confirm the biological activity of the initial hits.[20]
Figure 2: A workflow for hit validation to ensure the identification of true positives.
-
Hit Re-confirmation: All primary hits should be re-tested in the primary assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: To ensure that the observed activity is not an artifact of the specific assay technology, validated hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection method. For example, a kinase hit from the FP assay could be confirmed using a luminescence-based ADP-Glo™ assay.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself. For example, compounds that quench fluorescence would be flagged as false positives in the FP assay.
Conclusion
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The HTS protocols detailed in this application note provide robust and validated methods for screening libraries of these compounds against two of the most important drug target classes: protein kinases and GPCRs. By employing these detailed methodologies, incorporating rigorous quality control measures, and following a systematic hit validation workflow, researchers can confidently identify and advance high-quality lead compounds for further drug development.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
- BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Maddox, C., Feng, S., Manuvakhova, A., & Grose, C. (2014). Adapting and Troubleshooting Cell Based Assays for High Throughput Screening. Methods and protocols, 1, 1.
- Promega Corporation. (n.d.). MET (Y1230H) Kinase Assay Protocol.
-
De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1745. [Link]
- BPS Bioscience. (n.d.). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
- Revvity. (n.d.). Alpha Troubleshooting Tables.
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
- Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Pinnacle Work Group. (2012). HTS assay validation. In Assay Guidance Manual.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay.
- Pharma Models. (2014, July 23). High-Throughput Screening Methods in Drug Discovery.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Pyrrole derivatives: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 19(4), 355-384.
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 637-646.
-
Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European journal of medicinal chemistry, 189, 112061. [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]
- BMG LABTECH. (n.d.). AlphaScreen.
-
National Center for Advancing Translational Sciences. (2012, May 1). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
- Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit.
-
S. D. Joshi, et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N -acetyl benzohydrazides. Molecules, 28(8), 3535. [Link]
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells. Revvity.
- Cell Signaling Technology. (n.d.). HTScan® Src Kinase Assay Kit #7776.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
-
Szałaj, N., Kuder, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Drabik, P., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. [Link]
- Thermo Fisher Scientific. (n.d.). Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader.
-
Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073. [Link]
-
Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2013). Synthesis of new 4-(2, 5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 62, 578-588. [Link]
Sources
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bio-protocol.org [bio-protocol.org]
Scale-up synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
An Application Guide for the Scale-Up Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine
Introduction
4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine and pyrrole moieties are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The title compound, in particular, serves as a key intermediate for synthesizing novel therapeutic agents, including potential treatments for tuberculosis and other diseases.[2][3]
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine via the Paal-Knorr pyrrole synthesis. We move beyond a simple laboratory procedure to address the critical considerations for process optimization, safety, and validation required for multi-gram to kilogram-scale production. The core of this process is the robust and efficient condensation of 4-aminopiperidine with 2,5-hexanedione (acetonylacetone).[4]
Chemical Principles: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and high-yielding pathway to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5] First reported in 1884, its mechanism and broad applicability have been extensively studied.[5]
The reaction proceeds via an acid-catalyzed pathway. The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]
Reaction Mechanism
The accepted mechanism for the acid-catalyzed Paal-Knorr synthesis is detailed below.[6][7]
-
Protonation: An acid catalyst protonates one of the carbonyl groups of 2,5-hexanedione, activating it for nucleophilic attack.
-
Nucleophilic Attack: The primary amine of 4-aminopiperidine attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This is typically the rate-determining step.[8]
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step acid-catalyzed dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.
Caption: Paal-Knorr Reaction Mechanism.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces challenges that must be proactively addressed. The following points are critical for a successful and safe scale-up.
-
Solvent Selection and Concentration: While acetic acid is a common solvent and catalyst for this reaction on a lab scale, its corrosive nature and potentially difficult removal can be problematic on a large scale.[9] Ethanol is a viable, less corrosive alternative. More recent "green chemistry" approaches have demonstrated that this reaction can be run under solvent-free conditions, often with a solid-supported acid catalyst, which simplifies workup and reduces waste streams.[4][7]
-
Thermal Management: The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up. A jacketed reactor with precise temperature control is mandatory. The controlled, subsurface addition of one reactant to the other is the standard industrial practice to manage the heat of reaction.
-
Catalyst Strategy: Protic acids like acetic acid or p-toluenesulfonic acid are effective. However, for easier workup and catalyst recovery, heterogeneous acid catalysts such as silica-supported sulfuric acid or acidic aluminas (e.g., CATAPAL 200) are highly advantageous in a scaled-up process.[4][7] These catalysts can be removed by simple filtration, eliminating the need for aqueous neutralization and extraction steps.
-
Workup and Purification: Standard laboratory purification via column chromatography is not economically viable for large quantities. The primary methods for industrial-scale purification are distillation or recrystallization.[3] Given that the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is the preferred method to achieve high purity.[3] The workup must be designed to efficiently remove unreacted starting materials and the water generated during the reaction.
Detailed Scale-Up Protocol
This protocol details the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine on a 1-mole scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Moles | Eq. |
| 4-Aminopiperidine | 13035-19-3 | 100.16 g/mol | 100.2 g | 1.0 | 1.0 |
| 2,5-Hexanedione | 110-13-4 | 114.14 g/mol | 120.0 g (126 mL) | 1.05 | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 500 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~2 L | - | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 g/mol | ~1.5 L | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~500 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | ~50 g | - | - |
-
Equipment: 2 L three-neck, round-bottom flask (or jacketed reactor), overhead mechanical stirrer, thermocouple, condenser, and an addition funnel.
Safety Precautions
-
4-Aminopiperidine: Corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
2,5-Hexanedione (Acetonylacetone): Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and damage to the nervous system through prolonged or repeated exposure.[11][12] All handling must be performed in a fume hood, away from ignition sources.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
Experimental Procedure
-
Reactor Setup: Assemble the 2 L reactor equipped with an overhead stirrer, thermocouple, and condenser. Ensure the setup is secure and located within a walk-in fume hood.
-
Reagent Charging: Charge the reactor with 4-aminopiperidine (100.2 g, 1.0 mol) and glacial acetic acid (500 mL). Begin stirring to ensure a homogeneous solution.
-
Controlled Addition: Charge the 2,5-hexanedione (120.0 g, 1.05 mol) to the addition funnel. Add the diketone dropwise to the stirred amine solution over approximately 60-90 minutes. Monitor the internal temperature; maintain it below 50°C using a water bath if necessary. An initial exotherm is expected.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain it at this temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark reaction mixture into a separate vessel containing 1 L of ice water with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution. Be cautious of vigorous gas (CO₂) evolution. Continue adding base until the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (1 x 500 mL) followed by brine (1 x 500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/heptane mixture, to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine as a colorless to pale yellow solid.[3] Dry the final product under vacuum. A typical yield is 75-85%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): δ 5.85 (s, 2H, pyrrole-H), 4.10-4.25 (m, 1H, piperidine-CH), 3.20-3.35 (m, 2H, piperidine-CH₂), 2.20-2.35 (m, 2H, piperidine-CH₂), 2.10 (s, 6H, 2xCH₃), 1.90-2.05 (m, 4H, piperidine-CH₂).[9]
-
¹³C NMR (CDCl₃): δ 128.5, 105.2, 54.1, 44.8, 32.5, 12.0.[9]
-
Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₁₉N₂ [M+H]⁺: 179.1548; found: 179.1550.[9]
Process Workflow Visualization
Caption: Scaled-Up Synthesis Workflow.
References
-
Sheremetev, A. B., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
-
ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Reddy, K. S., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 534-561. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Martínez, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2636. [Link]
-
Joshi, S. D., et al. (2014). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5146-5150. [Link]
-
Chemistry Learner. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
-
Jiang, X.-H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3745-3748. [Link]
-
ResearchGate. (n.d.). Scaled-up synthesis of pyrroles 4 aa and 4 ba. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetylacetone. [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
-
Hammarström, L. G. J., et al. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 67(4), 1365–1368. [Link]
-
Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5728. [Link]
-
ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]
-
ResearchGate. (2023). (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Omasa, T., et al. (2022). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 17(1), e0262781. [Link]
-
Rosen, G. M., et al. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Biology & Toxicology, 70(1-2), 167-172. [Link]
-
ACS Publications. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Guide: Optimizing Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Introduction
This guide addresses the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine via the Paal-Knorr condensation. This reaction involves the condensation of 4-aminopiperidine (a diamine) with 2,5-hexanedione .
The critical challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic nitrogen atoms:
-
Primary amine (C4 position): Highly nucleophilic, forms the stable aromatic pyrrole.
-
Secondary amine (C1 position, piperidine ring): Nucleophilic, capable of forming enamines or salts, but cannot form a pyrrole ring.
This guide provides a self-validating protocol to maximize regioselectivity for the primary amine without requiring N-protection steps, alongside troubleshooting for common failure modes like "black tar" formation.
Module 1: Core Reaction Logic & Mechanism
The Selectivity Hierarchy
In the Paal-Knorr reaction, the thermodynamic driving force is the formation of the aromatic pyrrole ring. This pathway is only accessible to the primary amine. The secondary amine of the piperidine ring may transiently react with the ketone to form a hemiaminal or enamine, but these are reversible and do not lead to a stable aromatic product under the recommended acidic conditions.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the pathway from the primary amine attack to the final aromatized product.
Figure 1: Step-wise mechanism of Paal-Knorr pyrrole synthesis focusing on the primary amine pathway.[1]
Module 2: Optimized Experimental Protocols
Two protocols are provided: a Standard Thermal Method (robust, scalable) and a Microwave-Assisted Method (high-throughput, green).
Protocol A: Standard Thermal Synthesis (Acetic Acid Mediated)
Recommended for gram-scale synthesis.
Reagents:
-
4-Aminopiperidine (1.0 equiv)
-
2,5-Hexanedione (1.1 equiv) — Freshly distilled if yellow/brown.
-
Glacial Acetic Acid (Solvent & Catalyst)
Procedure:
-
Dissolution: Dissolve 4-aminopiperidine (e.g., 10 mmol) in glacial acetic acid (10 mL). The reaction is exothermic due to salt formation; cool in an ice bath if scaling up >50 mmol.
-
Addition: Add 2,5-hexanedione (11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 50–60°C for 2–4 hours.
-
Note: Avoid reflux (118°C) initially. Higher temperatures promote polymerization of the diketone (black tar).
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1). Stain with Ninhydrin. The starting primary amine (red/purple spot) should disappear; the product (secondary amine only) will stain differently or be UV active.
-
Work-up (Critical Step):
-
Basification: Pour the mixture into ice-water and slowly add 20% NaOH or saturated Na₂CO₃ until pH > 12. The piperidine ring must be deprotonated to be extracted.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Microwave-Assisted Synthesis (Green/Solvent-Free)
Recommended for library generation or rapid screening.
Reagents:
-
4-Aminopiperidine (1.0 equiv)
-
2,5-Hexanedione (1.0 equiv)
-
Catalyst: Montmorillonite K-10 clay (10% w/w) or Silica (SiO₂)
Procedure:
-
Mix amine and diketone in a microwave vial (solvent-free or minimal Ethanol).
-
Add solid catalyst.
-
Irradiate at 100°C for 5–10 minutes .
-
Extract product with MeOH/DCM, filter off solid catalyst, and concentrate.
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Reaction Failures
Figure 2: Troubleshooting logic for common Paal-Knorr complications.
Frequently Asked Questions
Q1: Why is my reaction mixture turning into a black solid? A: This is "pyrrole polymerization" or diketone degradation. Pyrroles are electron-rich and prone to oxidative polymerization, especially in the presence of strong acids and oxygen.
-
Fix: Run the reaction under Nitrogen (
). Reduce the temperature to 50°C. Ensure your 2,5-hexanedione is colorless (distill if yellow).
Q2: I see conversion on TLC, but I recover very little mass after extraction. Where is my product?
A: Your product is likely in the aqueous waste layer. The product contains a secondary piperidine amine (
-
Fix: You must basify the aqueous phase to pH 12–14 using NaOH before extraction to ensure the piperidine is in its free-base (organic soluble) form.
Q3: Do I need to protect the piperidine nitrogen (e.g., N-Boc-4-aminopiperidine)?
A: Generally, no . The primary amine (
Q4: Can I use p-Toluenesulfonic Acid (p-TsOH) instead of Acetic Acid? A: Yes, but be cautious. Stronger acids can accelerate the polymerization of the diketone. If using p-TsOH, use catalytic amounts (1–5 mol%) in refluxing toluene with a Dean-Stark trap to remove water. This is often "harsher" than the Acetic Acid method.
Module 4: Data & Specifications
Reagent Compatibility Table
| Component | Role | Recommended Specification | Notes |
| 4-Aminopiperidine | Substrate | >97% Purity | Solid.[4] Hygroscopic; store under desiccator. |
| 2,5-Hexanedione | Reagent | Distilled (Clear/Colorless) | Impure (yellow/brown) reagent causes tar. |
| Acetic Acid | Solvent/Cat.[3] | Glacial (>99%) | Acts as buffer and solvent. |
| Dichloromethane | Extraction | ACS Grade | Preferred over Ether for solubility of piperidines. |
Analytical Validation
-
1H NMR (CDCl₃): Look for the diagnostic singlet of the pyrrole ring protons (
ppm, 2H) and the singlet for the methyl groups ( ppm, 6H). The piperidine protons will appear as multiplets between 1.5–3.5 ppm. -
Mass Spec (ESI): Expect
peak at .
References
-
Paal-Knorr Reaction Overview & Mechanism
- Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
-
URL:[Link]
-
Selectivity in Paal-Knorr with Diamines
-
Microwave-Assisted Paal-Knorr Protocols
- Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- Source: Eur. J. Org. Chem., 2005.
-
URL:[Link]
- Title: Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (Patent context for similar pyrrole-amine derivatives).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
Stability issues with 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in solution
Topic: Stability & Handling of Electron-Rich Pyrrole-Piperidine Scaffolds
Document ID: TS-PYR-PIP-001 | Version: 2.1 | Status: Active
Introduction: The Dual-Reactivity Challenge
Welcome to the technical support center for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine . This molecule presents a unique stability challenge because it combines two distinct reactive functionalities:
-
A Secondary Amine (Piperidine): A strong nucleophile (
) prone to salt formation and carbamate generation upon exposure. -
An Electron-Rich Aromatic System (2,5-Dimethylpyrrole): A moiety highly susceptible to oxidative degradation (autoxidation) and acid-catalyzed polymerization.
While the 2,5-dimethylpyrrole motif is often used as a robust protecting group for primary amines (stable to strong bases and nucleophiles), its stability in solution is compromised by light, oxygen, and trace impurities. This guide addresses the specific failure modes of this compound in solution.
Module 1: Visual Diagnosis & Troubleshooting (FAQs)
Issue 1: Solution Discoloration
Q: My clear/colorless solution turned yellow/brown after 24 hours. Is the compound still usable? A: The discoloration indicates oxidative degradation of the pyrrole ring.
-
Mechanism: Electron-rich alkyl pyrroles undergo radical-mediated autoxidation. This process forms radical cations that couple to form conjugated oligomers (similar to polypyrrole synthesis), which are highly chromophoric (yellow
brown black tar). -
Verdict: If the color is faint yellow, purity may still be >95%. If brown/black, significant degradation has occurred. Verify via LC-MS.
-
Prevention: Solutions must be degassed and stored in the dark.
Issue 2: Solubility & Precipitation
Q: I tried dissolving the compound in dilute aqueous acid to improve solubility, but a gum/precipitate formed. A: This is likely acid-catalyzed polymerization or insoluble salt formation .
-
Mechanism: While the piperidine nitrogen protonates readily (increasing solubility), the pyrrole ring is acid-sensitive. In the presence of protons, the pyrrole
- or -positions become susceptible to electrophilic attack by other pyrrole molecules, leading to polymerization (gum formation). -
Corrective Action: Use organic co-solvents (DMSO/Methanol) rather than purely aqueous acidic buffers. If acidification is necessary, use stoichiometric weak acids (e.g., acetic acid) rather than strong mineral acids (HCl/H2SO4) for prolonged storage.
Issue 3: "Ghost" Peaks in NMR
Q: My NMR shows extra peaks and broadening, but the LC-MS looks clean. A: This is often Carbamate Formation .
-
Mechanism: The secondary amine of the piperidine absorbs atmospheric
rapidly to form a carbamate salt ( ). This equilibrium is reversible and often breaks down on the LC-MS column (due to acidic mobile phase), making the LC-MS appear "clean" while the NMR shows impurities. -
Validation: Shake the NMR tube with
/NaOD or sparge with Argon; if peaks shift/disappear, it is a carbamate artifact.
Module 2: Stability Mechanisms & Pathways
The following diagram illustrates the two primary degradation pathways: Oxidative Polymerization (driven by air/light) and Acid-Catalyzed Oligomerization .
Figure 1: Primary degradation pathways. The pyrrole ring acts as the initiation site for both oxidative and acidic failure modes.
Module 3: Solvent Compatibility Matrix
Use this table to select the appropriate solvent system for your experiments.
| Solvent System | Stability Rating | Notes & Risks |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Best for stock solutions. Store frozen (-20°C) under Argon. |
| Methanol/Ethanol | ⭐⭐⭐⭐ (Good) | Good solubility. Degas to prevent oxidation. |
| Dichloromethane (DCM) | ⭐⭐ (Fair) | Risk: DCM can react with secondary amines over time (gem-diamine formation). Use only for short-term workups. |
| Water (Neutral pH) | ⭐ (Poor) | Low solubility due to lipophilic pyrrole group. |
| Water (Acidic, pH < 4) | ⚠️ (Danger) | Soluble, but high risk of pyrrole polymerization over time. |
| Acetone/Ketones | ⚠️ (Danger) | Avoid. Secondary amines can form enamines/imines with ketones. |
Module 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10mM stock solution stable for >3 months.
-
Weighing: Weigh the solid compound quickly. If the solid is brown, repurify via silica plug filtration (Eluent: 5% MeOH in DCM).
-
Solvent Prep: Spurge anhydrous DMSO with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the solid in the degassed DMSO.
-
Storage: Aliquot into amber glass vials (to block UV light). Purge the headspace with Argon before capping.
-
Temperature: Store at -20°C or -80°C.
Protocol B: Recovery from Oxidized State
Objective: Purify a sample that has turned brown.
-
Dissolve: Dissolve the crude brown material in a minimal amount of Dichloromethane (DCM).
-
Filter: Pass through a short pad of neutral alumina or silica gel. The dark polypyrrole impurities are highly polar and will stick to the baseline.
-
Elute: Wash with DCM/Hexanes (1:1). The pure monomer travels with the solvent front.
-
Concentrate: Evaporate solvent under reduced pressure (keep bath temp < 40°C).
Module 5: Diagnostic Decision Tree
Follow this logic flow to resolve stability issues in real-time.
Figure 2: Troubleshooting logic for common solution-state failures.
References
-
Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10931–10937.
-
[Link]
-
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000).[1] The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29, 283-293.[1]
-
[Link]
-
-
Smith, E. B., & Jensen, H. B. (1965). Proposed Paths to Products of Pyrrole Autoxidation. Journal of Organic Chemistry.
-
[Link]
-
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for 2,5-dimethylpyrrole stability to base/acid).
-
[Link]
-
Sources
Optimizing reaction conditions for N-alkylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
An N-alkylation reaction is a fundamental transformation in organic synthesis, crucial for the construction of many biologically active molecules, including a significant portion of FDA-approved drugs.[1] The N-alkylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a key step in the synthesis of various pharmaceutical intermediates. However, what appears to be a straightforward SN2 reaction can present numerous challenges, from low yields to the formation of undesirable byproducts.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Underlying Chemistry: An SN2 Pathway
The N-alkylation of a secondary amine like 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid (HX) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Caption: General SN2 mechanism for N-alkylation of a secondary amine.
Recommended Experimental Protocol
This protocol provides a robust starting point for the N-alkylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. Optimization may be required based on the specific alkylating agent used.
Caption: Standard experimental workflow for N-alkylation.
Materials:
-
4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (1.0 eq.)
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.1–1.5 eq.)
-
Base (e.g., K₂CO₃ or DIPEA) (1.5–2.0 eq.)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine and the chosen anhydrous solvent.
-
Add the base (e.g., potassium carbonate) to the stirred solution.
-
Slowly add the alkyl halide to the mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0 °C during addition.
-
Allow the reaction to stir at room temperature or heat as necessary (e.g., 60-80 °C). The progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Caption: Decision tree for troubleshooting common N-alkylation issues.
Q1: Why is my reaction yield low, or why is it not proceeding to completion?
A1: Several factors can contribute to low conversion.[3]
-
Reactivity of the Alkyl Halide: The reactivity follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be sluggish and require more forcing conditions.[4] Consider switching to the corresponding bromide or iodide.
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If stirring at room temperature shows low conversion, gradually increase the temperature (e.g., to 60-80 °C in acetonitrile or DMF).[5]
-
Amine Protonation: As the reaction proceeds, it generates one equivalent of acid (HX). If an insufficient amount of base is present, this acid will protonate your starting amine, forming an ammonium salt that is no longer nucleophilic.[2] Ensure you are using at least 1.5 equivalents of a suitable base.
-
Solvent Choice: The SN2 transition state is charged and is stabilized by polar aprotic solvents. Solvents like DMF, DMSO, or acetonitrile are generally superior to less polar options like THF or acetone.[3][5]
-
Concentration: Bimolecular reactions are concentration-dependent. Excessively dilute conditions can slow the reaction to a halt. Many alkylations perform best when run at higher concentrations (e.g., 0.5 M to 1.0 M) or even neat if the reactants are liquids.[4]
Q2: I'm observing a significant amount of quaternary ammonium salt. How can I minimize this byproduct?
A2: This is a classic problem in amine alkylation. The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a second alkylation event.[6]
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Using 1.1 to 1.2 equivalents is often sufficient.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump over several hours) maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine over the newly formed tertiary amine.[5]
-
Use Amine in Excess: Reversing the stoichiometry by using an excess of the piperidine derivative can also suppress the formation of the quaternary salt, though this requires separating the product from the unreacted starting material.
Q3: My reaction is extremely slow. How can I accelerate it?
A3:
-
Increase Temperature: This is the most direct way to increase the reaction rate. Using a higher boiling point solvent like DMF or DMSO allows for higher reaction temperatures.
-
Catalytic Iodide: If you are using an alkyl bromide or chloride, adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction. This in-situ Finkelstein reaction generates the more reactive alkyl iodide.[3]
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF will deprotonate the piperidine, forming a highly reactive amide anion.[5] However, this requires strictly anhydrous conditions.
Q4: How do I choose the most appropriate base and solvent?
A4: The choice of base and solvent are interlinked and crucial for success.
-
Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are inexpensive, effective acid scavengers.[5] Cesium carbonate is more soluble and more basic, often leading to faster reactions. Their main drawback is limited solubility in some organic solvents.[3]
-
Non-Nucleophilic Organic Bases (DIPEA, Et₃N): These are soluble in most organic solvents and are excellent proton scavengers. They are sterically hindered and do not compete with the piperidine as nucleophiles. DIPEA (Hünig's base) is often a good choice.[5]
-
-
Solvents:
Optimization Parameters at a Glance
| Parameter | Recommendation | Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl | I⁻ is the best leaving group, followed by Br⁻ and Cl⁻. |
| Equivalents (R-X) | 1.1–1.5 eq. | A slight excess drives the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes generated acid without competing as a nucleophile. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents stabilize the SN2 transition state. |
| Temperature | 25–80 °C | Balances reaction rate with potential side reactions. |
| Additives | Catalytic KI (for R-Br/Cl) | Generates the more reactive R-I in situ. |
Frequently Asked Questions (FAQs)
What if my alkylating agent is sterically hindered (e.g., isopropyl or cyclohexyl bromide)? Steric hindrance dramatically slows down SN2 reactions. For secondary alkyl halides, you will likely need more forcing conditions: higher temperatures (e.g., >100 °C in DMF), longer reaction times, and possibly a stronger base system. Elimination (E2) can also become a competing side reaction.[4]
Is reductive amination a viable alternative? Yes. Reductive amination, reacting your piperidine derivative with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is an excellent alternative.[6] It is particularly useful for avoiding over-alkylation and the formation of quaternary salts, as the intermediate iminium ion is reduced in situ.[7]
I am having difficulty with purification. Any tips? Tertiary amines can sometimes be challenging to purify via silica gel chromatography. Tailing is a common issue.
-
Consider adding a small amount of triethylamine (0.5-1%) to your eluent to suppress tailing.
-
If the product is basic enough, an acid-base extraction can be an effective purification step. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with solvent to remove neutral impurities, then basify the aqueous layer and re-extract your purified amine.
-
Be aware that isolated yields can be lower than assay yields due to losses on silica gel.[1]
References
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved from [Link]
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024). Retrieved from [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024). Retrieved from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Retrieved from [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015). Retrieved from [Link]
Sources
Characterization of unexpected products in 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine synthesis
Welcome to the technical support guide for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. We will explore common issues, from low yields to unexpected product formation, providing in-depth, mechanistically-grounded solutions in a practical question-and-answer format.
Introduction: The Paal-Knorr Synthesis
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is most commonly achieved via the Paal-Knorr pyrrole synthesis.[1][2][3] This robust reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 4-aminopiperidine.[1][2][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1][2]
While the Paal-Knorr synthesis is generally efficient, its success is sensitive to reaction conditions such as pH, temperature, and solvent choice. Deviations can lead to the formation of various side products, complicating purification and reducing the overall yield. This guide will help you navigate and troubleshoot these potential issues.
Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is the best approach.
Potential Cause 1: Incomplete Reaction The condensation reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate catalysis.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (4-aminopiperidine and 2,5-hexanedione). If starting material is still present after the initially planned reaction time, extend the duration.
-
Optimize Temperature: While room temperature can work, gentle heating (e.g., 60-80 °C) often accelerates the reaction and drives it to completion.[5] However, excessive heat can promote side reactions.
-
Adjust Catalyst: The reaction is acid-catalyzed.[2][4] If using a Brønsted acid like acetic acid or p-toluenesulfonic acid, ensure the pH is mildly acidic (around 4-5). Too low a pH can lead to unwanted side reactions of the dione, while too high a pH results in a slow or stalled reaction. Consider using a mild Lewis acid catalyst which can be more efficient under neutral conditions.[1]
-
Potential Cause 2: Competing Side Reactions The primary competing reaction is the acid-catalyzed self-condensation and cyclization of 2,5-hexanedione to form 2,5-dimethylfuran.[2][4] This becomes significant if the amine is not sufficiently nucleophilic or if the reaction conditions are too harshly acidic.
-
Troubleshooting Steps:
-
Control pH: Avoid strong, non-nucleophilic acids. Acetic acid is often a good choice as it acts as both a catalyst and a solvent.
-
Stoichiometry: Ensure a slight excess of the amine is not used, as this can sometimes lead to other byproducts. A 1:1 stoichiometry is generally recommended.
-
Potential Cause 3: Product Loss During Workup/Purification The desired product has moderate polarity and good solubility in many organic solvents. Significant loss can occur during aqueous washes or if the incorrect chromatography conditions are used.
-
Troubleshooting Steps:
-
Extraction: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is basic (>9) to keep the piperidine nitrogen unprotonated and maximize its partitioning into the organic layer (e.g., dichloromethane or ethyl acetate).
-
Purification: If using column chromatography, start with a non-polar eluent system and gradually increase polarity. A gradient of hexane/ethyl acetate with a small amount of triethylamine (0.5-1%) can be effective to prevent streaking on the silica gel.
-
Question 2: My NMR spectrum shows unexpected peaks. What are the most probable impurities?
Answer:
Identifying impurities is crucial for optimizing the reaction. The most common unexpected products are residual starting materials and a key side product. Below is a table summarizing the expected ¹H NMR signals for the target compound and likely impurities.
Data Presentation: Comparative ¹H NMR Chemical Shifts
| Compound | Key Protons | Expected Chemical Shift (ppm) | Multiplicity |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (Product) | Pyrrole C-H | ~5.7-5.8 | s |
| Pyrrole -CH₃ | ~2.2-2.3 | s | |
| Piperidine -CH-N(pyrrole) | ~4.0-4.2 | m | |
| 2,5-Hexanedione (Starting Material) | -CH₃ (ketone) | ~2.1-2.2 | s |
| -CH₂-CH₂- | ~2.7-2.8 | s | |
| 4-Aminopiperidine (Starting Material) | -NH₂ | Variable (broad) | s |
| Piperidine protons | ~2.5-3.2 | m | |
| 2,5-Dimethylfuran (Side Product) | Furan C-H | ~5.8-5.9 | s |
| Furan -CH₃ | ~2.2-2.3 | s |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for these functional groups.[6][7]
Analysis of Unexpected Peaks:
-
Peaks around 2.1-2.2 ppm and 2.7-2.8 ppm: These strongly suggest the presence of unreacted 2,5-hexanedione .
-
A singlet around 5.8-5.9 ppm: This is a classic indicator of the furan ring in 2,5-dimethylfuran , a common byproduct of the Paal-Knorr synthesis under acidic conditions when water is present and the amine is slow to react.[2][4]
-
Complex multiplets between 2.5-3.2 ppm: This could indicate unreacted 4-aminopiperidine .
-
Broad singlet that changes with D₂O shake: Likely an unreacted primary amine (-NH₂) from 4-aminopiperidine.
To confirm these assignments, you should employ 2D NMR techniques (like COSY and HMBC) and Mass Spectrometry to check for the corresponding molecular ion peaks.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of the desired product and the 2,5-dimethylfuran side product?
A1: The Paal-Knorr synthesis proceeds through a well-established mechanism. Understanding this, and the competing pathway, is key to controlling the reaction outcome.[1][2]
Mechanism Visualization:
Here is a diagram illustrating the primary reaction pathway to the desired pyrrole product.
Caption: Paal-Knorr mechanism for pyrrole synthesis.
The competing side reaction involves the acid-catalyzed cyclization of 2,5-hexanedione itself to form 2,5-dimethylfuran.
Caption: Furan formation side reaction.
Q2: How do I definitively characterize the final product and ensure its purity?
A2: A combination of spectroscopic and analytical techniques is required for full characterization and purity assessment.
Experimental Protocols: Characterization Workflow
Caption: Workflow for product purification and characterization.
Step-by-Step Methodology:
-
TLC Analysis:
-
Mobile Phase: Start with a 70:30 Hexane:Ethyl Acetate mixture. Add 0.5% triethylamine to the mobile phase to prevent tailing.
-
Visualization: Use UV light (254 nm) and an iodine chamber or potassium permanganate stain to visualize spots. The product should appear as a single spot, well-separated from any starting materials.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~10 mg of the purified product in 0.7 mL of CDCl₃.
-
¹H NMR: Expect a singlet around 5.7 ppm (2H, pyrrole protons), a singlet around 2.2 ppm (6H, methyl protons), and a series of multiplets for the piperidine ring protons.
-
¹³C NMR: Expect distinct signals for the pyrrole carbons (around 125 ppm and 105 ppm), the methyl carbons (~13 ppm), and the piperidine carbons.
-
-
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected M/Z: The calculated monoisotopic mass of C₁₁H₁₈N₂ is 178.1470. Look for the protonated molecule [M+H]⁺ at m/z 179.1548.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key Absorptions: Look for the absence of a C=O stretch (around 1715 cm⁻¹) from 2,5-hexanedione and the absence of N-H stretches (around 3300-3400 cm⁻¹) from 4-aminopiperidine. Confirm the presence of C-H stretches (aliphatic and aromatic) and C=C stretches (aromatic pyrrole).
-
By following this comprehensive workflow, you can confidently confirm the identity and purity of your synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
References
-
Nagaraju, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
O'Donoghue, P. (2014). Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films. Maynooth University Research Archive Library. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
Jaung, J. Y. (2000). Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. Retrieved from [Link]
-
Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Retrieved from [Link]
-
Gualdrón, J. A., et al. (2019). TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. National Institutes of Health. Retrieved from [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). N-Functionally Substituted Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chien, T. H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health. Retrieved from [Link]
-
Padwa, A., et al. (2002). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
MDPI. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Retrieved from [Link]
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
- Google Patents. (n.d.). 4-aminopiperidine and their use as a medicine.
-
RSC Publishing. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2,5-Dimethyl-1H-pyrrole (FDB010960). Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 5. Retrieved from [Link]
-
ACS Publications. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]
-
PubMed. (2014). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
-
PubMed. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
Sources
Comparative Guide: 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine vs. Heterocyclic Alternatives in Drug Design
[1]
Executive Summary
The "Lipophilic Bullet" for Mycobacterial and CNS Targets
In modern medicinal chemistry, the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold represents a specialized structural motif, distinct from the ubiquitous piperazine or simple piperidine linkers.[1] While standard piperazines are valued for their solubility and hydrogen-bonding capacity, the 2,5-dimethylpyrrolyl-piperidine fusion offers a unique lipophilic pharmacophore capable of deep hydrophobic pocket engagement and superior membrane permeability.[1]
This guide analyzes the performance of this scaffold against common alternatives (Piperazines, 1,2,3-Triazoles, and Indoles), specifically focusing on its dominant application in antitubercular (anti-TB) and antifungal drug discovery, while addressing its metabolic liabilities.
Part 1: Structural & Physicochemical Profile[2]
The scaffold consists of a basic piperidine ring substituted at the 4-position with a 2,5-dimethylpyrrole. This combination creates a "Head-to-Tail" amphiphilic structure.[1]
| Feature | 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | Piperazine (Standard Linker) | 4-Phenylpiperidine |
| LogP (Approx) | 2.5 - 3.5 (High Lipophilicity) | 0.5 - 1.5 (Hydrophilic) | 2.0 - 2.8 |
| H-Bond Donors | 1 (Piperidine NH) | 2 (if unsubstituted) | 1 |
| H-Bond Acceptors | 1 (Piperidine N) | 2 (Both Nitrogens) | 1 |
| Electronic Character | Electron-rich aromatic pyrrole (π-donor) | Non-aromatic, polar | Aromatic phenyl (neutral) |
| Geometry | Rotatable C-N bond (Piperidine-Pyrrole) allows induced fit | Chair conformation, rigid | Chair conformation |
| Primary Utility | Cell Wall Penetration (TB), Hydrophobic pockets | Solubility enhancer, Linker | GPCR ligands (Opioids) |
Expert Insight: The "Methyl Blockade"
The 2,5-dimethyl substitution on the pyrrole is not merely decorative. Unsubstituted pyrroles are prone to acid-catalyzed polymerization and rapid oxidative degradation at the
Part 2: Synthetic Accessibility (The Paal-Knorr Advantage)
A major driver for the adoption of this scaffold is the high atom economy and simplicity of the Paal-Knorr condensation . Unlike metal-catalyzed couplings (Buchwald-Hartwig) required for phenyl-piperidines, the pyrrole ring is constructed de novo from an amine and a diketone.[1]
Mechanism & Workflow
The reaction proceeds via the condensation of 4-aminopiperidine with 2,5-hexanedione .
Figure 1: The Paal-Knorr synthesis pathway.[1][2][3] The reaction is driven by the formation of the aromatic pyrrole ring and the release of water.
Part 3: Comparative Therapeutic Applications
Case Study: Antitubercular Activity (MmpL3 Inhibition)
The most successful application of this scaffold is in the design of agents against Mycobacterium tuberculosis (Mtb). The waxy cell wall of Mtb requires drugs with specific lipophilicity to penetrate.
-
The Scaffold (Pyrrolyl-Piperidine):
-
Mechanism: The lipophilic pyrrole tail mimics the substrate of MmpL3 (a mycolic acid transporter), while the piperidine head mimics the transition state or binds to conserved acidic residues (Asp/Glu) in the channel.
-
Data: Derivatives often show MIC values in the range of 1.5 – 6.25 µg/mL against Mtb H37Rv strain [1, 2].
-
Advantage: Superior cell wall penetration compared to piperazine analogs.[1]
-
-
The Alternative (Piperazine/Triazole):
-
Piperazines: Often too polar to traverse the mycolic acid layer efficiently unless heavily substituted with lipid chains.
-
Triazoles: While stable, they lack the electron-rich
-character of the pyrrole, which is often required for specific stacking interactions within the MmpL3 hydrophobic channel.
-
Decision Matrix: When to Use Which?
| Drug Design Goal | Preferred Scaffold | Rationale |
| Targeting MmpL3 (TB) | Pyrrolyl-Piperidine | Lipophilicity matches the hydrophobic channel; mimics substrate.[1] |
| GPCR Antagonists (CNS) | 4-Phenylpiperidine | Classic pharmacophore for opioid/serotonin receptors; proven safety.[1] |
| Solubility Improvement | Piperazine | Lowers LogP; basic nitrogens improve aqueous solubility.[1] |
| Metabolic Stability | 1,2,3-Triazole | Bioisostere for pyrrole; resistant to oxidative metabolism (P450s). |
Part 4: Toxicology & Metabolic Stability (The Critical Cons)
While potent, the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold faces a significant hurdle: Metabolic Liability .[1]
-
Oxidative Bioactivation: Despite the methyl blocking groups, the pyrrole ring is electron-rich. Cytochrome P450 enzymes can oxidize the methyl groups to hydroxymethyl intermediates, or oxidize the ring itself to form reactive electrophiles (though less likely than in unsubstituted pyrroles).
-
Toxicity Potential: Electron-rich pyrroles can sometimes form covalent adducts with proteins, leading to idiosyncratic toxicity.[1] This is why 1,2,3-triazoles are often used as "Scaffold Hops" to retain geometry while eliminating the electron-rich liability [3].
Figure 2: Metabolic fate of the scaffold.[1] The 2,5-dimethyl groups reduce but do not eliminate oxidative risks.
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Based on standard Paal-Knorr methodologies [1, 4].[1]
Reagents:
-
4-Aminopiperidine (10 mmol)[1]
-
2,5-Hexanedione (12 mmol)
-
Acetic Acid (glacial, catalytic amount or as solvent)
-
Ethanol (solvent)[4]
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask, dissolve 4-aminopiperidine (1.0 g) in Ethanol (20 mL).
-
Addition: Add 2,5-hexanedione (1.4 mL) dropwise. Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The primary amine spot (ninhydrin active) should disappear.
-
Workup: Evaporate the solvent under reduced pressure.
-
Neutralization: Redissolve the residue in Ethyl Acetate (30 mL) and wash with saturated NaHCO3 solution (2 x 15 mL) to remove acetic acid and unreacted dione.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 100-200 mesh).
-
Validation:
-
1H NMR (CDCl3): Look for the singlet at ~5.8 ppm (2H, pyrrole ring protons) and the singlet at ~2.2 ppm (6H, methyl groups).
-
Protocol B: Antimycobacterial Assay (Alamar Blue)
To verify the "Lipophilic Bullet" effect.
-
Strain: M. tuberculosis H37Rv.[1]
-
Media: Middlebrook 7H9 broth supplemented with OADC.
-
Plating: Add 100 µL of media to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions.
-
Inoculation: Add bacterial suspension (McFarland standard 1.0, diluted 1:20).
-
Incubation: 37°C for 7 days.
-
Readout: Add Alamar Blue (Resazurin) solution. Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of dye).
-
Note: Compare MIC of Pyrrolyl-piperidine vs. Piperazine analog.[1] Expect lower MIC (better potency) for the pyrrole due to permeation.
-
References
-
Joshi, S. D., et al. (2019).[5][6] Synthesis, antitubercular and antibacterial activities of novel N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide derivatives.[1][6] Indo American Journal of Pharmaceutical Research, 9(01). Link
- Bhardwaj, V., et al. (2013). Pyrole-based antitubercular agents: A structure-activity relationship study. Chemical Biology & Drug Design.
-
Yeung, K. S., et al. (2019).[5][6] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][7] Bioorganic & Medicinal Chemistry Letters. Link
-
Amarnath, V., et al. (1995).[8] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry. (Foundational mechanistic reference). Link
-
Rao, H. S. P., et al. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives.[1] Journal of Organic Chemistry. Link
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. psecommunity.org [psecommunity.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating the Mechanism of Action of Novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Compounds
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antitubercular and analgesic properties.[1][2] Given the diverse potential of this chemical class, elucidating the precise mechanism of action (MoA) for any new analog is a critical step in its development as a therapeutic agent. This guide provides a comprehensive, multi-tiered experimental framework for researchers to systematically validate the MoA of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine compounds, ensuring scientific rigor and building a strong foundation for further preclinical and clinical development.[3][4][5][6][7]
Tier 1: Unbiased Phenotypic Screening for Hypothesis Generation
Before diving into specific molecular targets, it is crucial to understand the compound's effect on a biological system in an unbiased manner. Phenotypic screening allows for the discovery of a compound's functional consequences without preconceived notions of its target.[8][9][10][11][12]
High-Content Imaging (HCI)
High-content imaging provides a powerful, multiparametric readout of cellular phenotypes. By staining for various cellular components (e.g., nucleus, cytoskeleton, mitochondria), one can quantify changes in cell morphology, proliferation, and organelle health in response to compound treatment.
Experimental Protocol: High-Content Imaging
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for an oncology-focused compound, or a neuronal cell line for a CNS-active compound) in 96- or 384-well imaging plates at a predetermined density.
-
Compound Treatment: Treat the cells with a concentration range of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine compound and appropriate controls (vehicle, positive control) for a specified duration (e.g., 24, 48, 72 hours).
-
Staining: Fix, permeabilize, and stain the cells with a panel of fluorescent dyes. A common panel includes:
-
Hoechst 33342: To label the nucleus and assess cell number and nuclear morphology.
-
Phalloidin-Alexa Fluor 488: To label F-actin and evaluate cytoskeletal architecture.
-
MitoTracker Red CMXRos: To label mitochondria and assess their integrity and localization.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various cellular features, such as cell count, nuclear size and shape, cytoskeletal texture, and mitochondrial intensity.
Data Presentation: Hypothetical HCI Data
| Compound Concentration | Cell Count (% of Control) | Nuclear Area (µm²) | Cytoskeletal Integrity (Arbitrary Units) |
| Vehicle | 100 ± 5 | 150 ± 10 | 1.0 ± 0.1 |
| 1 µM | 95 ± 6 | 152 ± 11 | 0.9 ± 0.1 |
| 10 µM | 52 ± 4 | 210 ± 15 | 0.4 ± 0.05 |
| 100 µM | 15 ± 3 | 280 ± 20 | 0.1 ± 0.02 |
This data suggests a dose-dependent effect on cell proliferation and significant changes in nuclear and cytoskeletal morphology at higher concentrations, potentially indicating an effect on cell cycle or cytoskeletal dynamics.
Tier 2: Target Deconvolution and Identification
Once a consistent and robust phenotype is established, the next step is to identify the specific molecular target(s) of the compound.
Chemical Proteomics: Kinobeads Competition Binding Assay
Given that many small molecule drugs target kinases, a kinobeads competition binding assay is a powerful tool to screen for interactions across a large portion of the kinome.[13][14][15][16][17] This assay involves incubating a cell lysate with the test compound before adding "kinobeads" – sepharose beads derivatized with broad-spectrum kinase inhibitors. The compound will compete with the beads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue.
-
Compound Incubation: Incubate the lysate with the 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate to allow for binding of kinases not inhibited by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A significant reduction in the amount of a kinase pulled down by the beads in the presence of the compound indicates a direct binding interaction.
Data Presentation: Hypothetical Kinobeads Data
| Kinase | % Inhibition (1 µM) | % Inhibition (10 µM) | Putative Target? |
| CDK2 | 5 ± 2 | 8 ± 3 | No |
| ROCK1 | 65 ± 5 | 92 ± 4 | Yes |
| p38α | 10 ± 3 | 15 ± 4 | No |
| EGFR | 3 ± 1 | 5 ± 2 | No |
This data strongly suggests that ROCK1 is a primary target of the compound.
Workflow Diagram: Target Deconvolution```dot
Caption: A workflow for validating the identified molecular target.
Comparative Analysis with Alternative Compounds
To understand the novelty and potential advantages of a new compound, it is essential to compare its performance against established alternatives. For a putative ROCK inhibitor, a suitable comparator would be a well-characterized ROCK inhibitor like Y-27632.
Comparative In Vitro Assays
A head-to-head comparison in biochemical and cellular assays can highlight differences in potency, selectivity, and cellular efficacy.
| Assay | 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Analog | Y-27632 (Comparator) |
| ROCK1 Biochemical IC50 | 50 nM | 140 nM |
| ROCK2 Biochemical IC50 | 80 nM | 220 nM |
| Cellular p-MLC2 Inhibition EC50 | 200 nM | 800 nM |
| Cell Proliferation GI50 | 1 µM | 5 µM |
This hypothetical data suggests that the novel compound is more potent and has better cellular efficacy than the established comparator, Y-27632.
Conclusion
Validating the mechanism of action of a novel compound from a versatile scaffold like 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine requires a systematic and multi-faceted approach. By progressing through unbiased phenotypic screening, target deconvolution, and rigorous target validation, researchers can build a compelling and data-driven narrative for their compound's MoA. This not only enhances the fundamental understanding of the compound's biology but also provides the necessary foundation for its continued development as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust pathway to achieve this, ensuring both scientific integrity and strategic progression of drug discovery projects.
References
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2025). ResearchGate. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]
-
(PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. (n.d.). ACS Omega. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can be Done to Improve Outcomes. (n.d.). PubMed Central. [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2025). ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Experimental training in molecular pharmacology education based on drug–target interactions. (2023). PubMed Central. [Link]
-
Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PubMed Central. [Link]
-
Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. (2025). ResearchGate. [Link]
-
Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. [Link]
-
Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI. [Link]
-
Determining target engagement in living systems. (n.d.). PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). BioPharma Services Inc.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Target Engagement Assays. (n.d.). Eurofins DiscoverX. [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]
-
Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. (n.d.). PubMed Central. [Link]
-
Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023). Dove Press. [Link]
-
How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]
-
Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University. [Link]
-
Preclinical Studies in Drug Development. (2025). STXBP1 Foundation. [Link]
-
Phenotypic Screening. (n.d.). Sygnature Discovery. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ppd.com [ppd.com]
- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]
- 7. agnopharma.com [agnopharma.com]
- 8. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. research-portal.uu.nl [research-portal.uu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
